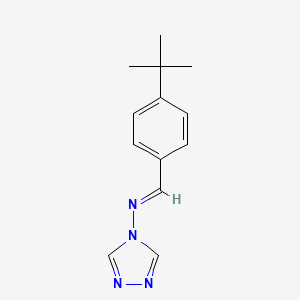

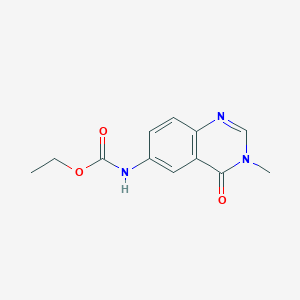

![molecular formula C15H21N3O B5531460 N-[1-(1-cyclohexen-1-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5531460.png)

N-[1-(1-cyclohexen-1-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidine is a six-membered heterocyclic aromatic compound, crucial in nature and synthetic chemistry. It forms the backbone of many natural compounds, including DNA and RNA bases, antibiotics, and vitamins. Pyrimidine derivatives exhibit significant biological activities, leading to their extensive study and application in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively explored, showing that these compounds can be synthesized through a variety of methods. These synthetic routes offer access to a broad range of pyrimidine derivatives with diverse biological and chemical properties. The review by Kumar et al. (2019) highlights the synthesis and anticancer and antiviral potentials of pyrimidine derivatives, emphasizing their importance in drug discovery processes (Sanjiv Kumar, A. Deep, B. Narasimhan, 2019).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives plays a significant role in their biological activity. Structure-Activity Relationship (SAR) studies have revealed that the position of substituents on the pyrimidine nucleus greatly influences their biological activities, as discussed by Natarajan et al. (2022) in their review on pyrimidine derivatives and their biological activity (Ramalakshmi Natarajan, Helina N, A. S, A. S, 2022).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a variety of chemical reactions, serving as key intermediates in the synthesis of heterocycles and natural products. Their reactivity is influenced by the presence of nitrogen atoms and substituents on the ring, which can be exploited to generate a wide array of bioactive compounds.

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including melting points, solubility, and crystallinity, are crucial for their application in drug formulation. These properties are determined by the molecular structure and substitution pattern on the pyrimidine ring.

Chemical Properties Analysis

Pyrimidine derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards electrophilic and nucleophilic agents. These properties are essential for understanding their mechanism of action in biological systems and their stability under various conditions.

For detailed information on specific aspects of pyrimidine derivatives, including their synthesis, molecular structure, and properties, the following reviews and research articles provide comprehensive insights:

- A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives (Sanjiv Kumar, A. Deep, B. Narasimhan, 2019).

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines (H. Rashid et al., 2021).

- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review (Ramalakshmi Natarajan et al., 2022).

Propriétés

IUPAC Name |

N-[1-(cyclohexen-1-yl)ethyl]-2-ethylpyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-3-14-16-9-13(10-17-14)15(19)18-11(2)12-7-5-4-6-8-12/h7,9-11H,3-6,8H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGVJWBMRRHXCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)C(=O)NC(C)C2=CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1-cyclohexen-1-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-1-{[2-(3-chlorophenyl)-5,8-dimethoxy-3-quinolinyl]methyl}-3-pyrrolidinol](/img/structure/B5531396.png)

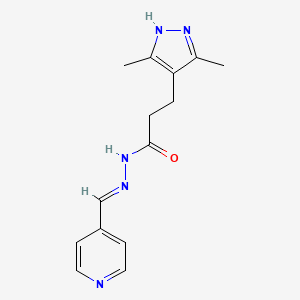

![3-{5-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1H-benzimidazol-1-yl}-1-propanol dihydrochloride](/img/structure/B5531403.png)

![N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5531412.png)

![1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone](/img/structure/B5531421.png)

![1,3-dimethyl-5-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5531423.png)

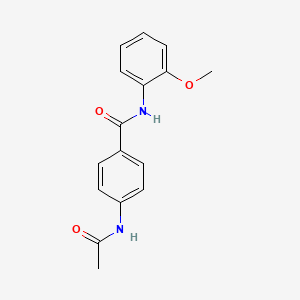

![4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5531468.png)

![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(2-ethylbutyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5531495.png)